molecular formula C12H9F3N2O2 B2538563 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid CAS No. 1439903-15-7

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid

Cat. No. B2538563
CAS RN: 1439903-15-7
M. Wt: 270.211
InChI Key: AGUXTOJVZXLXKC-UHFFFAOYSA-N
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Description

The compound 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the benzyl moiety can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. Although the provided papers do not directly describe the synthesis of this compound, they do provide insights into related synthetic approaches. For instance, the synthesis of metal-organic frameworks (MOFs) using 1,4-di(1H-imidazol-4-yl)benzene as a ligand suggests that imidazole derivatives can be functionalized to form complex structures with metals . Additionally, the preparation of imidazo[2,1-b]benzothiazole carboxylic and acetic acids through the reaction of substituted 2-aminobenzothiazoles with ethyl bromopyruvate and 4-chloroacetoacetate indicates that halogenated precursors can be used to introduce carboxylic acid groups into imidazole rings .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized by various interactions, such as hydrogen bonding and π-π stacking. For example, the crystal structure of a compound containing 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene reveals intermolecular N—H⋯O, O—H⋯N, and O—H⋯O interactions that link the molecules into a three-dimensional network . These interactions are crucial for the stability and properties of the crystal structure.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions. The presence of both imidazole and carboxyl groups in a molecule can lead to the formation of imidazolium-carboxylate supramolecular heterosynthons, which play a significant role in network assembly . This suggests that this compound could potentially form similar heterosynthons, influencing its reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the compound's lipophilicity, which may affect its pharmacokinetic properties. Furthermore, the presence of a carboxylic acid group can contribute to the compound's acidity and solubility in water. The papers provided do not directly discuss the properties of this compound, but they do mention the properties of related compounds. For instance, certain imidazo[2,1-b]benzothiazole derivatives have been tested for their antiinflammatory, analgesic, and ulcerogenic activities, indicating the potential biological relevance of such structures . Additionally, the ability of MOFs to selectively sense Fe(iii) ions and ketone molecules suggests that the electronic properties of imidazole derivatives can be tailored for specific sensing applications .

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Studies have investigated the functionalization reactions of related carboxylic acids and imidazoles, revealing insights into their chemical properties and reaction mechanisms. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with aminopyridines demonstrates the versatility of these compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). Such studies underscore the potential of imidazole derivatives in creating a variety of functional materials.

Structural Diversity in Metal–Organic Frameworks (MOFs)

The use of imidazole-containing ligands in the construction of Metal–Organic Frameworks (MOFs) has been explored, highlighting their structural diversity and potential applications in sensing and gas adsorption. MOFs constructed from imidazole derivatives demonstrate varied two-dimensional and three-dimensional networks, showcasing the impact of coordination geometry and ligand design on the properties of the resultant materials (Liu et al., 2018).

Advances in Synthesis Methods

Research has also focused on advancing the synthesis methods of imidazole derivatives, such as the palladium-catalyzed cyclization of amidoximes to access amino acid mimetics with a C-terminal imidazole. This demonstrates the compound's relevance in synthesizing biologically active molecules and highlights the ongoing innovation in synthetic methodologies (Zaman, Kitamura, & Abell, 2005).

Supramolecular Chemistry and Sensing Applications

The role of imidazole and its derivatives in supramolecular chemistry is evidenced by their use in forming non-covalent complexes for sensing applications. Complexes involving imidazole derivatives exhibit specific interactions, such as hydrogen bonding, that are crucial for the development of sensors and other functional materials (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

Luminescent Materials

The exploration of imidazole-containing compounds in the creation of luminescent materials, particularly in the context of lanthanide-cadmium heterometal-organic frameworks, demonstrates their potential in optical applications. Such materials can serve as luminescent sensors, highlighting the versatility of imidazole derivatives in functional material design (Ding et al., 2017).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research involving this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXTOJVZXLXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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